Croton factor F2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Croton factor F2 is a natural product found in Croton flavens with data available.
Scientific Research Applications
1. Influence on the Serotonergic System
Croton factor F2 plays a significant role in modulating the serotonergic system. This neurotransmitter system is crucial for regulating mood and emotional states. Studies have found that this compound can influence serotonin release and potentially impact conditions like anxiety and depression (Lowry et al., 2000), (Tan et al., 2004).
2. CRF Receptor Modulation
This compound has been shown to interact with corticotropin-releasing factor (CRF) receptors. This interaction significantly affects stress responsivity and coping strategies, which can have implications for psychiatric conditions like anxiety and depression (Bethea et al., 2013), (Magalhães et al., 2010).
3. Behavioral and Physiological Effects
Research shows that this compound can affect behavioral responses such as anxiety, fear, and sexual behavior. These effects are mediated through the central nervous system and are linked to its interaction with CRF receptors and the serotonin system (Heinrichs et al., 1997), (Leonard, 2005).
4. Impact on Stress and Coping Mechanisms
This compound's interaction with the CRF system suggests its role in stress-induced changes in the brain, potentially influencing coping mechanisms and stress resilience. This can provide insights into the development of new treatments for stress-related disorders (Bangasser et al., 2009), (Waselus et al., 2009).
5. Potential Therapeutic Applications
Given its significant influence on the CRF and serotonin systems, this compound may have potential therapeutic applications in treating mood and anxiety disorders. This could lead to the development of more targeted and effective treatments (Drago et al., 2009), (Feuvre et al., 1991).
Properties
CAS No. |
67492-54-0 |
---|---|
Molecular Formula |
C38H60O8 |
Molecular Weight |
644.9 g/mol |
IUPAC Name |
[(1R,2R,6S,10S,11R,12S,13S,14R,15R)-13-acetyloxy-1-hydroxy-8,12-bis(hydroxymethyl)-4,12,15-trimethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] hexadecanoate |
InChI |
InChI=1S/C38H60O8/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-32(42)45-35-26(3)37(44)30-20-25(2)33(43)29(30)21-28(23-39)22-31(37)34-36(5,24-40)38(34,35)46-27(4)41/h20,22,26,29-31,34-35,39-40,44H,6-19,21,23-24H2,1-5H3/t26-,29+,30-,31+,34-,35-,36-,37+,38-/m1/s1 |
InChI Key |
BPOPPBUSFQTHKU-CYWROACPSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@@]2([C@@H]3C=C(C(=O)[C@H]3CC(=C[C@H]2[C@H]4[C@@]1([C@]4(C)CO)OC(=O)C)CO)C)O)C |
SMILES |
CCCCCCCCCCCCCCCC(=O)OC1C(C2(C3C=C(C(=O)C3CC(=CC2C4C1(C4(C)CO)OC(=O)C)CO)C)O)C |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1C(C2(C3C=C(C(=O)C3CC(=CC2C4C1(C4(C)CO)OC(=O)C)CO)C)O)C |
Synonyms |
12-O-hexadecanoyl-4-deoxy-4 beta-16-hydroxyphorbol-13-acetate croton factor F2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.